molecular formula C20H42O3 B055366 3-Heptadecoxypropane-1,2-diol CAS No. 113817-63-3

3-Heptadecoxypropane-1,2-diol

Cat. No.: B055366
CAS No.: 113817-63-3
M. Wt: 330.5 g/mol
InChI Key: RFJIYBACSXLSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NK-104, also known as pitavastatin, is a potent inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. Pitavastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NK-104 involves several steps. One of the key steps is the hydrosilylation of t-butyl (3R,5S)-3,5-isopropylidenedioxy-6-heptynoate with ClMe2SiH and a platinum catalyst, which produces an (E)-vinylsilane. This intermediate then undergoes a cross-coupling reaction with an aryl halide to yield t-butyl (3R,5S,6E)-7-aryl-3,5-isopropylidenedioxy-6-heptenoate .

Industrial Production Methods

Industrial production of NK-104 typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

NK-104 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of NK-104 include ClMe2SiH, platinum catalysts, aryl halides, and various reducing agents such as diisobutylaluminum hydride and sodium borohydride .

Major Products

The major product formed from these reactions is pitavastatin itself, which is used in its calcium salt form for pharmaceutical applications .

Scientific Research Applications

NK-104 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying enzyme inhibition and cholesterol biosynthesis.

    Biology: Investigated for its effects on cellular cholesterol levels and related metabolic pathways.

    Medicine: Clinically used to lower cholesterol levels and reduce cardiovascular risk. .

    Industry: Utilized in the development of lipid-lowering drugs and formulations.

Mechanism of Action

NK-104 exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in cholesterol biosynthesis. As a result, the synthesis of cholesterol and other related compounds is reduced, leading to lower levels of low-density lipoprotein cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NK-104 is unique due to its high potency and favorable pharmacokinetic profile. It has a longer half-life compared to some other statins, allowing for once-daily dosing. Additionally, it has been shown to have fewer drug-drug interactions, making it a safer option for patients on multiple medications .

Properties

IUPAC Name

3-heptadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h20-22H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJIYBACSXLSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921208
Record name 3-(Heptadecyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113817-63-3
Record name 1-O-Heptadecylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113817633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Heptadecyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.